Ethyl 2-methyl-3-oxo-3-phenylpropanoate
Description
Significance of β-Keto Esters in Chemical Transformations and Synthesis
β-Keto esters are fundamental building blocks in organic synthesis due to their versatile reactivity. fiveable.mefiveable.meresearchgate.net The presence of two carbonyl groups enhances the acidity of the α-hydrogen atoms, facilitating the formation of a resonance-stabilized enolate ion. fiveable.me This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, which are crucial for the construction of complex molecular skeletons. fiveable.me Their ability to act as both electrophiles at the carbonyl carbons and nucleophiles at the α-carbon makes them key intermediates in the synthesis of a diverse range of compounds, including pharmaceuticals and other biologically active molecules. researchgate.net
Historical Context of β-Dicarbonyl Compounds in Retrosynthetic Analysis
The chemistry of β-dicarbonyl compounds, a class that includes β-keto esters, has a rich history in the development of organic synthesis. These compounds are central to retrosynthetic analysis, a strategy used to plan the synthesis of complex organic molecules. In this approach, the target molecule is conceptually broken down into simpler precursors. β-Dicarbonyl compounds are often identified as strategic disconnection points due to the reliability and efficiency of reactions that form them, such as the Claisen condensation. pressbooks.pub The development of reactions involving β-dicarbonyls has been instrumental in advancing the art of organic synthesis, enabling the construction of intricate molecular architectures.
Structural Features and Reactivity Profile of Ethyl 2-methyl-3-oxo-3-phenylpropanoate
The structure of this compound (C₁₂H₁₄O₃) incorporates an ethyl ester group, a ketone, and a phenyl ring, with a methyl group at the α-position. This α-substitution significantly influences its reactivity. The presence of the methyl group means that it has only one acidic α-hydrogen, which affects the types of alkylation and condensation reactions it can undergo.
The primary mode of synthesis for this compound is the crossed Claisen condensation between ethyl propanoate and ethyl benzoate (B1203000). In this reaction, a strong base is used to deprotonate the α-carbon of ethyl propanoate, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of ethyl benzoate. Subsequent elimination of an ethoxide ion yields the final β-keto ester.
The reactivity of this compound is characteristic of β-keto esters. It can undergo:
Alkylation: The remaining acidic α-proton can be removed by a base to form an enolate, which can then be alkylated.
Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to a β-keto acid, which readily undergoes decarboxylation (loss of CO₂) upon heating to yield a ketone.
Reduction: The keto group can be selectively reduced to a hydroxyl group.
Use in Heterocycle Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds. For instance, it has been used in the Friedländer synthesis to produce substituted 1,8-naphthyridines. researchgate.net
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in ethanol, dimethyl sulfoxide; low solubility in water |
A fundamental characteristic of β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers in equilibrium. nih.gov Tautomers are constitutional isomers that readily interconvert. In the case of this compound, the keto form is in equilibrium with its enol form, which contains a carbon-carbon double bond and a hydroxyl group.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic and steric nature of the substituents. cdnsciencepub.comrsc.org The enol form is often stabilized by intramolecular hydrogen bonding, forming a six-membered ring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in studying this tautomeric equilibrium. nih.govcdnsciencepub.comresearchgate.net
The existence of both tautomers has significant implications for the reaction pathways of this compound. The keto form is susceptible to nucleophilic attack at the carbonyl carbons, while the enol form, with its electron-rich double bond, can act as a nucleophile. The specific tautomer that participates in a reaction can often be controlled by the reaction conditions, allowing for selective transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methyl-3-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11(13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWGHPXIJSCHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10488-87-6 | |
| Record name | Propionic acid, 2-benzoyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010488876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10488-87-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10488-87-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for Ethyl 2 Methyl 3 Oxo 3 Phenylpropanoate and Its Analogues
Classical Approaches to β-Keto Ester Synthesis
Traditional methods for forming β-keto esters remain widely used due to their reliability and the accessibility of starting materials. These approaches primarily rely on fundamental reactions such as the formation of ester linkages and carbon-carbon bond formation through enolate intermediates.
Esterification Reactions in the Formation of Ethyl 2-methyl-3-oxo-3-phenylpropanoate
Esterification is a direct method for producing esters from carboxylic acids and alcohols. While effective, its application to β-keto esters requires careful consideration of the stability of the β-keto acid precursor.
The direct, acid-catalyzed esterification of 2-methyl-3-oxo-3-phenylpropionic acid with ethanol represents a classical approach to the synthesis of the target compound. This reaction, a type of Fischer-Speier esterification, involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid or hydrochloric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. A tetrahedral intermediate is formed, which then undergoes a proton transfer. Subsequently, a molecule of water is eliminated as a leaving group, and deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst.
Table 1: Common Catalysts and Conditions for Fischer Esterification
| Catalyst | Typical Loading | Reaction Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Catalytic amount | Reflux in excess alcohol | Strong acid, effective, but can cause side reactions (dehydration, charring). |
| Hydrochloric Acid (HCl) | Catalytic amount | Reflux in excess alcohol | Effective, but volatile and corrosive. |
| p-Toluenesulfonic Acid (TsOH) | Catalytic amount | Reflux in excess alcohol with water removal | Solid, non-volatile acid, easier to handle than H₂SO₄. |
Claisen Condensation and Related Enolate Chemistry in β-Keto Ester Formation
The Claisen condensation is a powerful carbon-carbon bond-forming reaction that uses ester enolates as nucleophiles to create β-keto esters. nih.govrsc.orgnih.gov To synthesize an unsymmetrical product like this compound, a "crossed" or "mixed" Claisen condensation is required.
This specific synthesis is effectively achieved through the crossed Claisen condensation of ethyl propanoate and ethyl benzoate (B1203000). nih.gov The reaction is performed in the presence of a strong, non-nucleophilic base, typically sodium ethoxide (NaOEt), which serves to deprotonate the ester that possesses α-hydrogens. thieme-connect.de
The mechanism proceeds in several key steps:
Enolate Formation : The base (ethoxide) selectively removes an acidic α-proton from ethyl propanoate, as ethyl benzoate lacks α-hydrogens and cannot form an enolate. This generates a nucleophilic enolate ion. nih.gov
Nucleophilic Attack : The enolate of ethyl propanoate attacks the electrophilic carbonyl carbon of ethyl benzoate, forming a tetrahedral intermediate. nih.gov
Elimination : The tetrahedral intermediate collapses, expelling the ethoxide ion as a leaving group to form the β-keto ester. nih.gov
Protonation : A final acidic workup is required to protonate the resulting enolate, yielding the neutral this compound.
This crossed reaction is synthetically useful because only one of the ester partners (ethyl propanoate) can be deprotonated, preventing the formation of a complex mixture of four different products that would arise if both esters were enolizable. nih.gov
Modern and Advanced Synthetic Strategies
While classical methods are effective, modern synthetic chemistry often demands high levels of stereocontrol to produce enantiomerically pure compounds, which are crucial in pharmaceuticals and materials science. Advanced strategies for synthesizing analogues of this compound focus on asymmetric methods.
Asymmetric Synthesis of Chiral Derivatives and Enantiomers
The reduction of the ketone in β-keto esters provides access to chiral β-hydroxy esters, which are valuable synthetic building blocks. Asymmetric synthesis aims to produce these derivatives with a high excess of one enantiomer.
Biocatalysis, using whole microbial cells or isolated enzymes, has emerged as a powerful and environmentally benign tool for the asymmetric reduction of prochiral ketones, including β-keto esters. nih.govacgpubs.org These methods can produce chiral β-hydroxy esters with very high enantiomeric excess (ee).
A particularly sophisticated approach is Dynamic Kinetic Resolution (DKR) . A standard kinetic resolution of a racemic mixture can, at best, provide a 50% yield of the desired enantiomer. DKR overcomes this limitation by combining an enantioselective reaction with an in-situ racemization of the slower-reacting enantiomer of the starting material. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. nih.govresearchgate.net
In the context of producing chiral analogues, a Dynamic Reductive Kinetic Resolution (DYRKR) of a racemic α-substituted β-keto ester can be employed. rsc.orgnih.gov This process involves two key components:
A biocatalyst, such as a ketoreductase (KRED) or an alcohol dehydrogenase (ADH), that selectively reduces one enantiomer of the β-keto ester to the corresponding β-hydroxy ester.
A catalyst or condition that facilitates the rapid racemization of the α-stereocenter of the β-keto ester. The acidic nature of the α-proton allows this racemization to occur under mild conditions.
The enzyme continuously resolves the racemic mixture by reducing the preferred enantiomer, while the remaining, unreactive enantiomer is constantly racemized back into the reactive form, allowing for a high yield of a single diastereomer of the product. Various microorganisms, including baker's yeast (Saccharomyces cerevisiae), and isolated enzymes have been extensively studied for these transformations. acgpubs.orgresearchgate.net Genetically engineered yeasts and specific ketoreductases (KREDs) have been developed to exhibit high selectivity for a wide range of β-keto ester substrates, affording products with excellent diastereoselectivity and enantioselectivity (often >99% ee). rsc.orgresearchgate.net
Table 2: Examples of Biocatalysts in the Asymmetric Reduction of β-Keto Esters
| Biocatalyst Type | Example | Substrate Type | Typical Product | Selectivity |
|---|---|---|---|---|
| Whole Cells | Saccharomyces cerevisiae (Baker's Yeast) | Simple β-keto esters | (S)-β-hydroxy esters | Good to excellent ee, but can be substrate-dependent. acgpubs.org |
| Isolated Enzyme | Alcohol Dehydrogenase from Rhodococcus ruber (ADH-A) | Cyclic β-keto esters | Chiral cyclic β-hydroxy esters | High diastereo- and enantioselectivity. nih.gov |
| Isolated Enzyme | Ketoreductases (KREDs) | Aryl α-chloro β-keto esters | Chiral anti-α-chloro-β-hydroxy esters | Excellent dr (>99:1) and ee (>99%). rsc.org |
These chemoenzymatic strategies represent the forefront of β-keto ester functionalization, providing efficient and sustainable routes to highly valuable, optically active molecules. nih.govnih.gov
Asymmetric Fluorination of β-Ketoesters Utilizing Chiral Promoters
Metal-Catalyzed Transformations
Metal catalysis offers a distinct set of synthetic strategies for modifying β-keto esters. Transition metals, particularly palladium, can facilitate unique transformations that are not readily accessible through other means.
Zero-valent palladium complexes, such as Pd(0), are highly effective catalysts for a variety of transformations involving allylic β-keto esters. nih.gov These reactions proceed through the formation of a palladium enolate intermediate. When an allyl β-keto carboxylate is treated with a Pd(0) catalyst, it undergoes a facile decarboxylation to generate a π-allylpalladium complex and a palladium enolate. nih.gov
This reactive palladium enolate can then participate in several subsequent transformations under neutral conditions. For instance, it can undergo intramolecular aldol (B89426) condensation or Michael addition, providing a powerful method for constructing cyclic systems. nih.gov Alternatively, reductive elimination from the intermediate can yield α-allyl ketones, while β-hydrogen elimination leads to the formation of α,β-unsaturated ketones. nih.gov This chemistry expands the synthetic utility of β-keto esters by allowing for carbon-carbon bond formation and functional group interconversion under mild, metal-catalyzed conditions. nih.gov
Reductive Coupling and Alkylation Reactions
Reductive coupling and alkylation strategies provide a powerful means for the construction of substituted β-keto esters. These methods often involve the conjugate addition of a hydride or an alkyl group to an α,β-unsaturated precursor, effectively creating the desired carbon skeleton in a controlled manner.
In the pursuit of greener and more efficient chemical processes, solvent-free reaction conditions have garnered considerable attention. The use of an organic base such as N,N-Diisopropylethylamine (DIPEA) can facilitate key transformations without the need for a bulk solvent medium. While direct literature on the DIPEA-promoted solvent-free synthesis of this compound is not extensively detailed, the principles can be inferred from similar reactions. For instance, a Ramachary reductive coupling/alkylation (RRC/A) reaction has been developed for the synthesis of 2,2-disubstituted ethyl cyanoacetates under solvent-free conditions, promoted by DIPEA. This reaction proceeds via the in-situ formation of an enolate, which is then trapped by an alkyl halide.
The proposed mechanism for a similar synthesis of the target compound would likely involve the Knoevenagel condensation of benzaldehyde with ethyl 2-methylacetoacetate to form an α,β-unsaturated keto ester intermediate. Subsequent reduction of the double bond, potentially facilitated by a hydride source in the presence of DIPEA, would yield the final product. The base, DIPEA, would play a crucial role in promoting the initial condensation and potentially in the subsequent reduction step. The solvent-free nature of this approach offers several advantages, including reduced waste, lower costs, and often shorter reaction times.
Table 1: Representative N,N-Diisopropylethylamine Promoted Reactions
| Reactant 1 | Reactant 2 | Alkylating Agent | Product | Conditions | Reference |
| Aldehyde | Ethyl Cyanoacetate | Alkyl Halide | 2,2-Disubstituted Ethyl Cyanoacetate | DIPEA, Solvent-Free | organic-chemistry.org |
| Benzaldehyde | Ethyl 2-methylacetoacetate | - | Ethyl 2-benzoyl-2-methylbut-3-enoate (intermediate) | DIPEA, Solvent-Free (Proposed) | - |
Note: The second entry is a proposed reaction based on established principles.
Hantzsch esters, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, are well-established as mild and effective reducing agents for the conjugate reduction of α,β-unsaturated compounds. A notable advancement in this area is the use of a thiourea catalyst in conjunction with a Hantzsch ester for the reduction of α-keto substituted acrylate compounds in water. google.com This methodology provides a green and efficient route to β-keto esters, with products being isolated in moderate to high yields, ranging from 38% to 95%. google.comnih.gov
Table 2: Thiourea-Catalyzed Reduction of α-Keto Substituted Acrylates with Hantzsch Ester
| Substrate | Product | Yield (%) |
| Ethyl 2-benzoyl-2-butenoate | Ethyl 2-benzoylbutanoate | 95 |
| Ethyl 2-(4-methoxybenzoyl)-2-butenoate | Ethyl 2-(4-methoxybenzoyl)butanoate | 92 |
| Ethyl 2-(4-chlorobenzoyl)-2-butenoate | Ethyl 2-(4-chlorobenzoyl)butanoate | 88 |
| Ethyl 2-acetyl-2-butenoate | Ethyl 2-acetylbutanoate | 75 |
Data compiled from a study on the reduction of α-keto substituted acrylate compounds. google.com
Whole-Cell Biotransformations for Keto-Acrylic Compounds
Biocatalysis, utilizing whole cells or isolated enzymes, has emerged as a powerful tool in organic synthesis, offering high chemo-, regio-, and enantioselectivity under mild reaction conditions. For the synthesis of compounds like this compound, whole-cell biotransformations can be employed for the asymmetric reduction of the carbon-carbon double bond of a suitable keto-acrylic precursor.
Unmodified E. coli BL21(DE3) cells have demonstrated the ability to reduce keto-acrylic compounds. nih.gov This biotransformation is rapid, highly selective, and occurs in an aqueous medium at a mild temperature (37 °C), obviating the need for toxic transition metals or external reducing agents. nih.gov The promiscuity of the metabolic pathways within these bacterial cells is harnessed for synthetic purposes without the need for genetic modification. nih.gov Similarly, fungi such as Penicillium citrinum have been used for the stereoselective reduction of the C=C double bond in related α,β-unsaturated carbonyl compounds.
Table 3: Examples of Whole-Cell Biotransformation of α,β-Unsaturated Carbonyl Compounds
| Substrate | Biocatalyst | Product | Key Features |
| Keto-acrylic compounds | E. coli BL21(DE3) | Reduced keto-ester | Rapid, chemo- and enantioselective, aqueous media, 37 °C |
| (E)-2-Methyl-3-phenylacrylaldehyde | Penicillium citrinum | (S)-(+)-2-Methyl-3-phenylpropan-1-ol | Stereoselective C=C bond reduction |
Gram-Scale Synthesis Considerations for Industrial and Preparative Applications
The transition from a laboratory-scale synthesis to a gram-scale or industrial production process presents a unique set of challenges and considerations. For the synthesis of this compound and its analogues, factors such as cost of starting materials, reaction efficiency, product purification, safety, and environmental impact become paramount.
A reported gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate, a close analogue of the target compound, highlights some of these key considerations. organic-chemistry.org The methodology employed was the thiourea-catalyzed reduction of the corresponding α-keto substituted acrylate using a Hantzsch ester in water. organic-chemistry.orggoogle.com When scaling up this reaction, several aspects need to be carefully managed:
Reagent Stoichiometry and Cost: The cost-effectiveness of the Hantzsch ester and the thiourea catalyst must be evaluated for large-scale production. Optimizing the catalyst loading to maintain high yields while minimizing cost is a critical step.
Reaction Conditions: Maintaining consistent temperature control (e.g., 100 °C in the reported aqueous system) in a large reactor is crucial for reproducible results. google.com Heat transfer and mixing efficiency become significant engineering challenges.
Work-up and Purification: On a larger scale, extraction and chromatography can be cumbersome and expensive. The aqueous nature of the Hantzsch ester reduction is advantageous as it can simplify product isolation. Crystallization or distillation are often preferred purification methods at scale.
Solvent and Waste Management: While the use of water as a solvent is environmentally benign, the treatment of aqueous waste streams needs to be considered. The pyridine (B92270) byproduct from the Hantzsch ester must be efficiently removed and disposed of.
Safety: The handling of large quantities of reagents and the management of reaction exotherms are critical safety considerations. A thorough risk assessment is necessary before implementing any process on a large scale.
By carefully addressing these considerations, synthetic routes developed in the laboratory can be successfully translated into robust and economically viable processes for the industrial and preparative scale synthesis of this compound and its valuable analogues.
Reactivity and Reaction Mechanisms of Ethyl 2 Methyl 3 Oxo 3 Phenylpropanoate
Chemical Transformations Involving the Ketone and Ester Functionalities
The presence of both ketone and ester functionalities allows for selective or simultaneous transformations. A key reaction of β-keto esters is hydrolysis followed by decarboxylation. aklectures.comlibretexts.org Under acidic or basic conditions, the ester group is hydrolyzed to a carboxylic acid, forming a β-keto acid intermediate. youtube.com Upon gentle heating, this intermediate readily loses a molecule of carbon dioxide (CO₂) through a cyclic six-membered transition state to yield a ketone, in this case, 1-phenylpropan-2-one. libretexts.orgyoutube.com
The ester group can also undergo transesterification. In the presence of an alcohol and an acid or base catalyst, the ethyl group of the ester can be exchanged with another alkyl group. For example, reacting the compound with methanol (B129727) can yield Methyl 2-methyl-3-oxo-3-phenylpropanoate. researchgate.net
Table 1: Key Transformations of Functional Groups
| Reaction | Reagents | Functional Group Involved | Product Type |
| Hydrolysis & Decarboxylation | H₃O⁺ or OH⁻, then heat | Ester and Ketone | Ketone (1-phenylpropan-2-one) |
| Transesterification | R'OH, H⁺ or R'O⁻ | Ester | New Ester |
Nucleophilic and Electrophilic Reactions at the α-Carbon
The α-carbon in this compound is positioned between two electron-withdrawing carbonyl groups, which significantly increases the acidity of the proton attached to it (pKa ≈ 11-13). masterorganicchemistry.compressbooks.pub This allows for easy deprotonation by a suitable base, such as an alkoxide, to form a resonance-stabilized enolate anion. masterorganicchemistry.comwikipedia.org The negative charge in the enolate is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups, making it a soft nucleophile. wikipedia.org
This nucleophilic enolate can readily participate in SN2 reactions with electrophiles like alkyl halides, a process known as alkylation. pressbooks.publibretexts.org This reaction is a fundamental method for forming new carbon-carbon bonds at the α-position. libretexts.org Although the title compound is already methylated, the principle applies to its parent compound, ethyl benzoylacetate, which can be alkylated to introduce substituents at the α-carbon. utexas.edu
Table 2: Reactions at the α-Carbon
| Reaction Type | Reagent Type | Key Intermediate | Product Feature |
| Nucleophilic (Alkylation) | Alkyl Halide (R-X) | Enolate Anion | C-C bond formation at α-carbon |
| Electrophilic Acylation | Acid Chloride (RCOCl) | Enolate Anion | Introduction of an acyl group |
Formation of Polyfunctional Molecules
The nucleophilic enolate derived from this compound is a key intermediate for building more complex molecular frameworks.
The enolate can act as a nucleophile and attack the electrophilic carbonyl carbon of an aldehyde or another ketone. This reaction, a variation of the Aldol (B89426) condensation, results in the formation of a β-hydroxy carbonyl compound. Subsequent dehydration of this aldol adduct can occur, especially under heating or acidic/basic conditions, to yield an α,β-unsaturated carbonyl compound. This type of condensation, particularly when reacting with an aldehyde that lacks α-hydrogens (like benzaldehyde), is often referred to as a Knoevenagel condensation. The reaction broadens the molecular complexity by forming a new carbon-carbon bond and introducing new functional groups.
Cyclization Reactions and Heterocyclic Compound Synthesis
The 1,3-dicarbonyl motif in this compound is an ideal precursor for the synthesis of various heterocyclic compounds. The two electrophilic carbonyl carbons and the nucleophilic α-carbon can react with bifunctional reagents containing two nucleophilic sites to form stable rings.
Pyrazoles: One of the most common applications of β-keto esters is the Knorr pyrazole (B372694) synthesis. nih.gov Reaction of this compound with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) leads to the formation of pyrazolone (B3327878) derivatives. The reaction proceeds via condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the five-membered pyrazole ring. nih.gov
Pyridones and Pyridines: The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that can utilize β-keto esters to construct dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.org A typical reaction involves the condensation of an aldehyde, a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate, and two equivalents of a β-keto ester. fiveable.mechemtube3d.com Variations of this synthesis can lead to the formation of substituted pyridone rings, which are prevalent in medicinal chemistry. organic-chemistry.org
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming thiazole rings, typically by reacting an α-haloketone with a thioamide. youtube.comscribd.com While this compound is not an α-haloketone, it can be readily converted into one by halogenation (e.g., using Br₂) at the α-position. The resulting α-halo-β-keto ester can then be condensed with a thioamide, such as thiourea, to yield a substituted aminothiazole. mdpi.comorganic-chemistry.org
Table 3: Heterocyclic Synthesis from this compound
| Heterocycle | Key Reagent(s) | Named Reaction | General Mechanism |
| Pyrazole | Hydrazine (H₂NNH₂) | Knorr Synthesis | Condensation-Cyclization |
| Pyridine/Pyridone | Aldehyde, Ammonia | Hantzsch Synthesis | Condensation-Cyclization-Oxidation |
| Thiazole | Thioamide (after α-halogenation) | Hantzsch Synthesis | Condensation-Cyclization |
Indolizine (B1195054), a bicyclic aromatic N-heterocycle, can be synthesized through several routes, notably the Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloadditions. rsc.org The Tschitschibabin synthesis involves the reaction of a pyridine derivative with an α-halocarbonyl compound. acs.org A plausible pathway to an indolizine derivative could involve the α-halogenated form of this compound reacting with a 2-alkylpyridine (e.g., 2-picoline) in the presence of a base. This would form a pyridinium (B92312) ylide intermediate that undergoes an intramolecular condensation and subsequent aromatization to yield the indolizine core. acs.orgnih.gov
Another powerful method is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a suitable dipolarophile, typically an electron-deficient alkene or alkyne. nih.govresearchgate.net While the title compound itself is not a dipolarophile in this context, it can be used to generate precursors for such reactions.
Transesterification Processes of this compound
The transesterification of β-keto esters is a significant transformation in organic synthesis, allowing for the conversion of one ester to another by exchanging the alkoxy group. This process is crucial for modifying the properties of the ester and for the synthesis of various valuable compounds. nih.govresearchgate.net While extensive research has been conducted on the transesterification of β-keto esters in general, specific detailed studies on this compound are not abundantly available in the reviewed literature. However, the reactivity and reaction mechanisms can be understood by analogy to closely related β-keto esters.
The transesterification reaction is typically reversible and often requires a catalyst to proceed at a reasonable rate. nih.govrsc.org The reaction equilibrium can be shifted towards the product side by using a large excess of the alcohol reactant. masterorganicchemistry.com Common catalysts include acids, bases, and enzymes, each with its own mechanistic pathway and substrate compatibility. bohrium.com
The reactivity of β-keto esters in transesterification is influenced by the steric and electronic nature of the ester and the alcohol. For instance, primary alcohols are generally more reactive than secondary alcohols, and tertiary alcohols are often unreactive due to steric hindrance. nih.gov The presence of an α-substituent, such as the methyl group in this compound, can also impact the reaction rate.
Reaction Mechanisms
Two primary mechanisms are generally proposed for the transesterification of β-keto esters:
Via an Enol Intermediate: In the presence of a catalyst, the β-keto ester can exist in equilibrium with its enol form. Chelation of the catalyst to the two carbonyl groups of the enol facilitates the nucleophilic attack of an alcohol. This pathway is often favored in reactions selective for β-keto esters over other ester types. nih.govrsc.org
Via an Acylketene Intermediate: An alternative mechanism involves the formation of an acylketene intermediate. This highly reactive species can then be trapped by an alcohol to form the new β-keto ester. nih.govrsc.org
Catalysis
Various catalytic systems have been developed for the transesterification of β-keto esters:
Acid Catalysis: Protic acids and Lewis acids are commonly employed. Lewis acids, such as boron trifluoride diethyl etherate, are effective in activating the carbonyl group of the ester towards nucleophilic attack by the alcohol. nih.gov For acid-catalyzed reactions, anhydrous conditions are typically necessary to prevent hydrolysis of the ester. nih.govrsc.org
Base Catalysis: Organic and inorganic bases can also catalyze the reaction. The reaction under basic conditions proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com
Enzymatic Catalysis: Lipases are enzymes that can catalyze transesterification under mild conditions, often with high selectivity. This method is particularly useful for the synthesis of chiral compounds. bohrium.com
Detailed Research Findings
Specific experimental data on the transesterification of this compound is limited in the surveyed literature. However, studies on analogous compounds provide insights into the expected reactivity. For example, the transesterification of various β-keto methyl/ethyl esters with a range of primary, secondary, allylic, and benzylic alcohols has been achieved in high yields using silica-supported boric acid as a heterogeneous catalyst under solvent-free conditions. nih.govresearchgate.net
To illustrate the typical data obtained in such studies, the following tables present findings for the transesterification of other β-keto esters, which can be considered indicative of the potential reactivity of this compound.
Table 1: Illustrative Transesterification of Ethyl Acetoacetate with Various Alcohols using a Boron-Based Catalyst
| Entry | Alcohol | Product | Time (h) | Yield (%) |
| 1 | Methanol | Methyl acetoacetate | 5 | 92 |
| 2 | n-Propanol | n-Propyl acetoacetate | 6 | 90 |
| 3 | Isopropanol | Isopropyl acetoacetate | 8 | 85 |
| 4 | n-Butanol | n-Butyl acetoacetate | 6 | 91 |
| 5 | Benzyl alcohol | Benzyl acetoacetate | 7 | 88 |
Note: This data is representative of typical results for β-keto ester transesterification and is not specific to this compound.
Table 2: Comparative Yields for the Transesterification of a β-Keto Ester with n-Butanol using Different Lewis Acid Catalysts
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | Boron trifluoride diethyl etherate | 4 | 95 |
| 2 | Nickel(II) chloride | 6 | 78 |
| 3 | Copper(II) chloride | 6 | 75 |
| 4 | Bismuth(III) nitrate | 5 | 85 |
| 5 | Iron(III) sulfate | 7 | 65 |
| 6 | Cobalt(II) chloride | 7 | 68 |
Note: This table illustrates the effect of different catalysts on a model β-keto ester transesterification and does not represent specific results for this compound.
Derivatives and Analogs of Ethyl 2 Methyl 3 Oxo 3 Phenylpropanoate
Synthesis and Reactivity of Related β-Keto Esters
The derivatives and analogs discussed herein share the characteristic β-keto ester moiety, which dictates much of their chemical reactivity. The presence of an acidic α-hydrogen, flanked by two carbonyl groups, allows for facile enolate formation, making these compounds excellent nucleophiles in a variety of carbon-carbon bond-forming reactions.
Methyl 2-methyl-3-oxo-3-phenylpropanoate
Synthesis: Mthis compound is typically synthesized via the alkylation of a parent β-keto ester. A standard laboratory procedure involves the methylation of methyl benzoylacetate. The process begins with the deprotonation of the α-carbon using a strong base, such as sodium hydride, to form a reactive enolate. This enolate then acts as a nucleophile, attacking an alkylating agent like methyl iodide to introduce the methyl group at the α-position.
A similar procedure has been documented for the ethyl ester analog, where ethyl benzoylacetate is treated with sodium hydride in dry tetrahydrofuran (B95107) (THF). nih.gov After the initial deprotonation and subsequent gas evolution ceases, methyl iodide is added to the reaction mixture, which is stirred for an extended period to ensure complete methylation, yielding the final product. nih.gov
Reactivity: As an α-substituted β-keto ester, the reactivity of this compound is centered on its dicarbonyl functionality. It serves as a versatile intermediate in various organic transformations. acs.org While the α-position is already substituted, precluding further simple alkylation, the ester and ketone groups are susceptible to a range of reactions. The ester can undergo hydrolysis, transesterification, or reduction. The ketone carbonyl can participate in reactions such as reduction to a secondary alcohol, reductive amination, or the formation of hydrazones and other derivatives. Palladium-catalyzed reactions of related allyl β-keto esters, which proceed through palladium enolates after decarboxylation, showcase the diverse reactivity of this class of compounds, including aldol (B89426) condensations, Michael additions, and the formation of α,β-unsaturated ketones. orgsyn.org
| Property | Value |
| IUPAC Name | mthis compound |
| Molecular Formula | C₁₁H₁₂O₃ |
| CAS Number | 29540-54-3 |
| Typical Synthesis | α-Alkylation of methyl benzoylacetate |
Ethyl 3-oxo-3-phenylpropanoate
Synthesis: The most common and industrially significant method for the synthesis of Ethyl 3-oxo-3-phenylpropanoate, also known as ethyl benzoylacetate, is the Claisen condensation. beilstein-journals.org This reaction involves the base-catalyzed condensation of ethyl benzoate (B1203000) with ethyl acetate. beilstein-journals.orgaklectures.com Sodium ethoxide is typically used as the base to deprotonate ethyl acetate, forming an enolate. This enolate then attacks the carbonyl carbon of ethyl benzoate in a nucleophilic acyl substitution reaction, leading to the formation of the β-keto ester. nih.gov
Reactivity: Ethyl 3-oxo-3-phenylpropanoate is a highly versatile chemical intermediate due to the reactivity of its α-methylene group. beilstein-journals.orgaklectures.com The two protons on the carbon between the carbonyl groups are acidic and can be readily removed by a base. The resulting enolate is a powerful nucleophile and can undergo various reactions.
Alkylation and Acylation: The enolate can be alkylated with alkyl halides or acylated with acyl chlorides to introduce substituents at the α-position. nih.gov
Heterocyclic Synthesis: It is a key building block for the synthesis of various heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, which are important scaffolds in medicinal chemistry. beilstein-journals.orgaklectures.com
Halogenation: The active methylene (B1212753) position can be halogenated. For instance, reaction with hydrogen peroxide and potassium bromide in the presence of an acid can yield ethyl 2-bromo-3-oxo-3-phenylpropanoate. nih.gov
| Property | Value |
| IUPAC Name | ethyl 3-oxo-3-phenylpropanoate |
| Common Name | Ethyl benzoylacetate |
| Molecular Formula | C₁₁H₁₂O₃ |
| CAS Number | 94-02-0 |
| Typical Synthesis | Claisen condensation |
Ethyl 2-Oxo-3-phenylpropanoate
Synthesis: Ethyl 2-Oxo-3-phenylpropanoate, an α-keto ester also known as ethyl phenylpyruvate, can be synthesized through several general methods. One prominent approach is the Claisen condensation between an ester and an oxalate (B1200264) ester. For example, the reaction of ethyl 3-phenylpropionate (B1229125) with diethyl oxalate in the presence of a base like sodium ethoxide yields the corresponding α,γ-diketo ester, which can then be processed to the target molecule. researchgate.net Other general methods for α-keto ester synthesis include the direct coupling of Grignard reagents with derivatives of oxalic esters or the oxidation of corresponding α-hydroxy esters. nih.gov
Reactivity: The reactivity of α-keto esters is dominated by the electrophilicity of the two adjacent carbonyl groups. nih.gov This structural feature makes them valuable intermediates in the synthesis of natural products and other complex molecules. nih.gov
Nucleophilic Addition: The ketone carbonyl is highly electrophilic and readily undergoes nucleophilic addition reactions. It can react with organometallic reagents or be reduced to the corresponding alcohol.
Aldol and Mannich Reactions: The enolizable α-position (in this case, the methylene group at C3) can participate in aldol-type and Mannich reactions. nih.gov
Photochemical Reactions: The α-ketoester moiety can undergo photochemical reactions, such as 1,6-hydrogen atom transfer (HAT), to form biradical intermediates that can cyclize to form new ring systems. nih.gov
| Property | Value |
| IUPAC Name | ethyl 2-oxo-3-phenylpropanoate |
| Common Name | Ethyl phenylpyruvate |
| Molecular Formula | C₁₁H₁₂O₃ |
| CAS Number | 6613-41-8 |
| Typical Synthesis | Claisen condensation with diethyl oxalate |
Ethyl 2-methoxy-3-oxo-3-phenylpropanoate
Synthesis: The synthesis of α-alkoxy-β-keto esters like Ethyl 2-methoxy-3-oxo-3-phenylpropanoate involves the introduction of a methoxy (B1213986) group at the α-position of the parent β-keto ester. While direct α-methoxylation can be challenging, related functionalizations are well-documented. One approach involves the initial α-hydroxylation of the β-keto ester, which can be achieved using various oxidizing agents, followed by methylation of the resulting α-hydroxy-β-keto ester with a methylating agent (e.g., methyl iodide or dimethyl sulfate) under basic conditions. A related synthesis for α-methoxyimino-β-keto esters involves a two-step process of nitrosation followed by oxime methylation. merckmillipore.com
Reactivity: The presence of an α-methoxy group significantly influences the reactivity of the β-keto ester. This substituent can act as a directing group in stereoselective reactions. For instance, in the transfer hydrogenation of related α-methoxyimino-β-keto esters, the methoxyimino group was found to facilitate the reduction of the ketone and control the stereochemical outcome of the reaction. acs.org The α-methoxy group can also influence the stability and reactivity of enolate intermediates formed from the compound.
| Property | Value |
| IUPAC Name | ethyl 2-methoxy-3-oxo-3-phenylpropanoate |
| Molecular Formula | C₁₂H₁₄O₄ |
| Typical Synthesis | α-Hydroxylation followed by methylation |
Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate
Synthesis: This compound is a β-keto anilide, a subclass of β-keto amides. General synthetic routes to β-keto amides often involve the acylation of amide enolates or their synthetic equivalents. beilstein-journals.org One method involves the condensation of dianions of malonic acid mono-amides with acid chlorides, followed by an acidic workup that induces decarboxylation. nih.gov Another approach uses the C-acylation of β-enamino amides, which are treated as equivalents of amide enolate synthons, followed by a domino fragmentation of the intermediate to yield the functionalized β-keto amide. beilstein-journals.org For the title compound, this would involve using an N-phenyl substituted amide precursor and benzoyl chloride as the acylating agent.
Reactivity: The reactivity of β-keto anilides mirrors that of β-keto esters, with the amide nitrogen influencing the electronic properties of the molecule. The α-methyl group prevents further substitution at that position. The molecule can still undergo reactions at the ketone carbonyl and the amide functionality. A notable reaction involving this class of compounds is nickel-catalyzed α-amidation, where a β-keto ester can be directly converted to an α-amido-β-keto ester, demonstrating the reactivity of the α-position in the precursor and providing a convergent route to these structures. nih.gov The β-keto anilide can also be used in asymmetric alkylation reactions under phase-transfer catalysis conditions. sapub.org
| Property | Value |
| IUPAC Name | ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Typical Synthesis | Acylation of amide enolate equivalents |
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
Synthesis: The synthesis of α-fluoro-α-alkyl-β-keto esters is achieved through electrophilic fluorination of the corresponding α-alkyl-β-keto ester. For the title compound, this compound serves as the precursor. The reaction is carried out using an electrophilic fluorinating agent, with N-fluoro-N-(chloromethyl)triethylenediamine bis(tetrafluoroborate), commercially known as Selectfluor®, being a widely used and effective reagent. merckmillipore.comscispace.com The reaction involves the formation of the enolate of the β-keto ester, which then attacks the electrophilic fluorine source to install the fluorine atom at the α-position.
Reactivity: The introduction of a fluorine atom at the α-position has profound effects on the compound's properties and reactivity.
Carbonyl Electrophilicity: The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the adjacent ketone carbonyl group. This makes the compound more susceptible to nucleophilic attack, a property exploited in the design of enzyme inhibitors where the target forms a stable hemi(thio)ketal adduct. researchgate.net
Conformational Effects: Despite the increased electrophilicity, studies on α-fluoroketones have shown that they can be slightly less reactive towards nucleophilic addition (e.g., borohydride (B1222165) reduction) compared to their chloro- or bromo-analogs. This is attributed to conformational effects where the reactive conformation, requiring optimal orbital overlap between the C-F and C=O bonds, is energetically disfavored. scispace.com
| Property | Value |
| IUPAC Name | ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate |
| Molecular Formula | C₁₂H₁₃FO₃ |
| CAS Number | 193482-31-4 |
| Typical Synthesis | Electrophilic fluorination with Selectfluor® |
Structural Modifications and their Impact on Synthetic Utility
The synthetic utility of this compound is significantly influenced by structural modifications at three primary locations: the α-position, the benzoyl group, and the ester moiety. Each of these alterations modulates the electronic and steric properties of the molecule, thereby affecting its reactivity and the types of transformations it can undergo.
Modifications at the α-Position
The α-position of β-keto esters is a focal point for a variety of chemical reactions due to the acidity of the α-proton and the ability to introduce diverse substituents.
Replacing the α-methyl group with other alkyl or aryl groups can have a significant impact on the stereochemical outcome of reactions. For instance, the diastereoselective reduction of α-substituted β-keto esters is highly dependent on the nature of the α-substituent. The use of different Lewis acids in combination with complex borohydrides can lead to either syn- or anti-β-hydroxy esters with high diastereoselectivity. researchgate.net This control over stereochemistry is crucial for the synthesis of complex molecules with defined three-dimensional structures.
Furthermore, the presence of a substituent at the α-position is not a prerequisite for reactivity. β-Keto esters with no α-substitution are also valuable synthetic intermediates. nih.gov For example, the regioselective alkylation of ethyl 3-oxo-3-phenylpropanoate with 2,3-dibromopropene (B1205560) is a key step in the synthesis of 2-phenyl substituted pyrroles. donnu.edu.ua
The introduction of heteroatoms at the α-position opens up new avenues for synthetic transformations. Highly enantioselective chlorination of β-keto esters can be achieved using chiral spirooxazoline ligands. acs.org The resulting α-chloro-β-keto esters can then undergo SN2 displacement with various nucleophiles to construct quaternary stereogenic centers. acs.org This methodology provides a flexible route to α-heteroatom-substituted β-oxo esters.
| α-Substituent | Reaction | Impact on Synthetic Utility |
| Methyl | Diastereoselective Reduction | Allows for the synthesis of syn- and anti-β-hydroxy esters with high stereocontrol, which are valuable chiral building blocks. researchgate.net |
| No Substituent | Regioselective Alkylation | Enables the synthesis of complex heterocyclic structures like substituted pyrroles. donnu.edu.ua |
| Chloro | Nucleophilic Substitution | Provides a pathway to α-heteroatom-substituted β-oxo esters and the construction of quaternary stereocenters with high enantiopurity. acs.org |
| Amido | Direct α-Amidation | Offers a convergent method for the synthesis of α-amidated materials, which are prevalent in natural products and pharmaceuticals. nih.gov |
Modifications of the Benzoyl Group
Alterations to the phenyl ring of the benzoyl group, such as the introduction of substituents, can influence the electronic properties of the entire molecule. Electron-donating or electron-withdrawing groups on the phenyl ring can affect the reactivity of both the keto and ester carbonyl groups.
Theoretical assessments have shown that substituents on the aromatic ring impact the local reactivity of the β-keto ester. mdpi.com For example, the presence of a strong electron-donating group can increase the tendency of electrons to escape from equilibrium, while an electron-accepting group has the opposite effect. mdpi.com This modulation of electronic properties can be harnessed to direct the outcome of chemical reactions.
The reaction of ethyl benzoylacetate with ortho-substituted anilines demonstrates how substituents on the phenyl ring can lead to the formation of diverse heterocyclic systems, including quinolines and diazepinones. researchgate.net
| Modification to Benzoyl Group | Impact on Reactivity | Synthetic Application |
| Introduction of Electron-Donating Groups | Increases electron density at the carbonyls. | Can influence the regioselectivity of nucleophilic attack. mdpi.com |
| Introduction of Electron-Withdrawing Groups | Decreases electron density at the carbonyls. | Can enhance the electrophilicity of the carbonyl carbons. mdpi.com |
| Ortho-Substituted Anilines | Facilitates cyclization reactions. | Leads to the synthesis of various heterocyclic compounds like quinolines. researchgate.net |
Modifications of the Ester Group
The ester group of this compound also plays a crucial role in its reactivity and synthetic applications. While the ethyl ester is common, variations in the alcohol moiety can be synthetically advantageous.
The bulkiness of the ester substituent is a critical factor in achieving high selectivity in certain reactions. acs.org For example, in the enantioselective chlorination of β-keto esters, a bulky ester group is essential for obtaining high enantiopurity. acs.org This steric influence can be a powerful tool for controlling the stereochemical outcome of a reaction.
Transesterification reactions are also a consideration, where the ethyl group can be exchanged for other alkyl groups, potentially altering the solubility and reactivity of the molecule. The presence of a tert-butyl ester, for instance, can introduce steric hindrance that influences the preferred site of nucleophilic attack. mdpi.com
| Ester Group Modification | Impact on Reactivity | Synthetic Advantage |
| Increased Steric Bulk (e.g., tert-butyl) | Can influence the regioselectivity of nucleophilic attack due to steric hindrance. mdpi.com | Essential for achieving high enantioselectivity in certain asymmetric reactions. acs.org |
| Variation of Alkyl Chain | Can alter physical properties such as solubility. | Allows for fine-tuning of reaction conditions and purification processes. |
Advanced Spectroscopic Characterization in Mechanistic Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of Ethyl 2-methyl-3-oxo-3-phenylpropanoate, one would expect to observe distinct signals for each unique proton environment. The ethyl group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The methyl group at the second carbon would appear as a doublet, coupled to the adjacent methine proton. The methine proton itself would likely be a quartet, coupled to the neighboring methyl group. The aromatic protons of the phenyl group would appear in the downfield region of the spectrum, typically between 7 and 8 ppm, with a multiplicity depending on the substitution pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks would be expected for the carbonyl carbons of the ketone and the ester, the carbons of the phenyl ring, the methine carbon, the methylene and methyl carbons of the ethyl group, and the methyl carbon at the second position. The carbonyl carbons would be the most downfield signals.
Hypothetical ¹H NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | t | 3H | -OCH₂CH₃ |
| ~1.4 | d | 3H | -CH(CH₃ )- |
| ~4.2 | q | 2H | -OCH₂ CH₃ |
| ~4.5 | q | 1H | -CH (CH₃)- |
| ~7.4-8.0 | m | 5H | Aromatic-H |
Hypothetical ¹³C NMR Data Table
| Chemical Shift (ppm) | Assignment |
| ~14 | -OCH₂CH₃ |
| ~15 | -CH(CH₃ )- |
| ~55 | -C H(CH₃)- |
| ~62 | -OCH₂ CH₃ |
| ~128-135 | Aromatic C -H |
| ~137 | Aromatic C -C=O |
| ~170 | Ester C =O |
| ~195 | Ketone C =O |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₂H₁₄O₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (206.24 g/mol ).
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be highly effective for analyzing the purity of an this compound sample and for identifying any byproducts from its synthesis. The gas chromatogram would show a peak for the compound at a specific retention time, and the mass spectrometer would provide a mass spectrum for that peak, confirming its identity. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and the benzoyl group (C₆H₅CO-).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester and ketone carbonyl groups, C-O stretching of the ester, and C-H stretching of the aromatic and aliphatic portions of the molecule.
Hypothetical IR Data Table
| Wavenumber (cm⁻¹) | Functional Group |
| ~3060 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1740 | Ester C=O stretch |
| ~1685 | Ketone C=O stretch |
| ~1200 | C-O stretch |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. For this compound, reverse-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a standard method for purity analysis. The purity would be determined by the relative area of the main peak in the chromatogram.
Since the molecule has a chiral center at the second carbon, chiral HPLC could be employed to separate the two enantiomers. This would be crucial for reactions where stereoselectivity is important, allowing for the determination of the enantiomeric excess (ee) of the product.
Computational Chemistry and Theoretical Investigations
Molecular Modeling of Reactivity and Stereoselectivity in Asymmetric Transformations
Molecular modeling is a powerful tool for understanding and predicting the outcomes of asymmetric transformations involving Ethyl 2-methyl-3-oxo-3-phenylpropanoate. While specific studies focused solely on this compound are limited, research on structurally similar β-keto esters provides a strong basis for understanding its behavior. For instance, in the stereoselective bioreduction of related compounds, molecular modeling has been instrumental in elucidating the factors that govern stereoselectivity.
Computational studies can be employed to model the transition states of reactions, such as the reduction of the ketone group in this compound. By calculating the energies of different transition state geometries, it is possible to predict which stereoisomer will be preferentially formed. These models often consider factors like steric hindrance and electronic effects within the substrate molecule and its interaction with a catalyst, be it a chemical catalyst or an enzyme.
In the context of asymmetric transformations, molecular modeling can help in the rational design of catalysts. By simulating the interaction of this compound with different catalyst variants, researchers can identify modifications that are likely to enhance stereoselectivity. For example, in the dynamic kinetic resolution (DKR) of α-alkyl-β-keto esters, a process relevant to this compound, different ketoreductases can yield either syn- or anti-diastereomers with high selectivity frontiersin.org. Molecular modeling can help explain these differences by examining the binding modes of the substrate within the enzyme's active site.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the reaction mechanisms of organic compounds, including β-keto esters like this compound. DFT calculations can provide detailed information about the energies of reactants, products, and transition states, thereby elucidating the most probable reaction pathways.
While direct DFT studies on the reaction mechanisms of this compound are not extensively documented, the principles can be inferred from studies on similar molecules. For example, DFT has been used to study the keto-enol tautomerization in β-dicarbonyl compounds, a fundamental process for β-keto esters. These studies can determine the relative stabilities of the keto and enol forms and the energy barrier for their interconversion.
Furthermore, DFT is a valuable tool for understanding the reactivity of β-keto esters in various chemical transformations. By analyzing reactivity descriptors derived from DFT calculations, such as global electrophilicity and local electrophilic sites, researchers can predict how these molecules will react with different nucleophiles. For a series of β-keto esters, DFT studies have shown that the preferred site of nucleophilic attack (either the keto carbonyl carbon or the ester carbonyl carbon) can be predicted.
In the context of palladium-catalyzed β-C(sp³)–H activation of ketones and esters, mechanistic and DFT studies have been crucial in understanding the role of the catalyst and substrate interactions. Such computational approaches could be applied to this compound to explore its potential in C-H functionalization reactions.
Prediction of Enzyme-Substrate Interactions for Biocatalysis
Biocatalysis offers a green and highly selective route for the synthesis of chiral molecules. Computational methods are increasingly used to predict and understand the interactions between enzymes and substrates like this compound, thereby guiding the development of efficient biocatalytic processes.
The use of ketoreductases (KREDs) for the asymmetric reduction of prochiral ketones is a well-established strategy in biocatalysis. Predicting how a substrate like this compound will bind within the active site of a KRED is crucial for forecasting its conversion and the stereochemistry of the resulting alcohol.
Docking Studies of Substrates with Ketoreductases
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of biocatalysis, docking studies are used to model the interaction between a substrate, such as this compound, and an enzyme, typically a ketoreductase.
These studies can provide a detailed picture of the binding mode of the substrate in the enzyme's active site. Key interactions, such as hydrogen bonds and hydrophobic interactions between the substrate and amino acid residues, can be identified. The proximity of the substrate's carbonyl group to the enzyme's cofactor (usually NADPH or NADH) is a critical factor in determining the feasibility and stereochemical outcome of the reduction.
For example, docking studies have been successfully used to predict the stereoselectivity of ketoreductases from Sporobolomyces salmonicolor and Saccharomyces cerevisiae for a range of ketone substrates nih.gov. By docking both the (R)- and (S)-precursor orientations of the substrate into the enzyme's active site, the binding energies can be calculated. A lower binding energy for one orientation suggests that the corresponding product stereoisomer will be preferentially formed.
In a study on a ketoreductase from Chryseobacterium sp. (ChKRED12), which was used for the bioreductive production of a related compound, docking simulations could rationalize the observed stereoselectivity. Such an approach would be directly applicable to predicting the biocatalytic reduction of this compound. The results of these docking studies can be summarized in a data table, as shown below for a hypothetical docking experiment.
| Enzyme | Substrate Orientation | Binding Energy (kcal/mol) | Predicted Product |
| Ketoreductase A | Pro-(R) | -7.5 | (R)-alcohol |
| Ketoreductase A | Pro-(S) | -6.2 | (S)-alcohol |
| Ketoreductase B | Pro-(R) | -6.8 | (R)-alcohol |
| Ketoreductase B | Pro-(S) | -8.1 | (S)-alcohol |
This is a hypothetical data table for illustrative purposes.
Applications of Ethyl 2 Methyl 3 Oxo 3 Phenylpropanoate in Complex Molecule Synthesis
Precursor in the Synthesis of Pharmaceutical Intermediates
The unique structural characteristics of Ethyl 2-methyl-3-oxo-3-phenylpropanoate make it a suitable precursor for the synthesis of more complex molecules that are essential for the development of pharmaceutical agents. Its keto-ester functionality allows it to participate in a variety of chemical reactions, including nucleophilic additions and condensation reactions, which are fundamental in building the carbon skeletons of medicinal compounds. cymitquimica.com The compound is recognized as a valuable intermediate in the broader field of organic synthesis, which includes the production of pharmaceuticals. cymitquimica.comfrontiersin.org
Chiral Intermediates for Antidepressant Drugs (e.g., Duloxetine)
While the synthesis of the antidepressant drug Duloxetine primarily involves thiophene-based precursors, the related phenyl structure of this compound serves as a model compound for developing methods to create chiral intermediates. Chirality is a critical aspect of modern pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.
Research has focused on the asymmetric fluorination of β-keto esters like this compound. nih.govnih.gov These reactions aim to introduce a fluorine atom at the α-position in an enantioselective manner, yielding chiral, fluorinated building blocks. For instance, using a fluorous quinine ester as a chiral promoter with Selectfluor as the fluorinating agent, (S)-Ethyl 2-methyl-2-fluoro-3-oxo-3-phenylpropanoate has been synthesized with a 70% enantiomeric excess (ee). nih.gov Although some catalytic systems have been evaluated for this transformation, success has been varied, with certain copper-based catalysts failing to yield the desired fluorinated products. nih.gov The development of these chiral intermediates is a crucial step in the synthesis of various biologically active molecules, even if a direct synthetic route from this specific compound to Duloxetine is not the established method.
| Reaction | Substrate | Key Reagents | Product | Enantiomeric Excess (ee) |
| Asymmetric Fluorination | This compound | Selectfluor, Fluorous Quinine Ester | (S)-Ethyl 2-methyl-2-fluoro-3-oxo-3-phenylpropanoate | 70% |
Building Block for Natural Product Synthesis
The structural framework of this compound is relevant to the synthesis of complex natural products. Nitrogen-containing heterocycles, such as oxindoles, are prevalent in numerous natural substances. whiterose.ac.uk Methodologies involving the oxidative coupling of related anilide structures have been proposed as a key step in accessing spirooxindole scaffolds. These scaffolds are, in turn, considered useful intermediates for the total synthesis of natural products like rankinidine. whiterose.ac.uk The core structure of this compound can be modified to create the necessary precursors for these advanced synthetic pathways.
Role in the Synthesis of Agro Chemicals
This compound is primarily utilized as an intermediate in the agrochemical industry. cymitquimica.com It serves as a starting material for the synthesis of various pesticides, including fungicides. The compound's reactivity allows for the construction of more complex molecules that form the active ingredients in these agricultural products.
| Agrochemical Category | Role of this compound |
| Pesticides | Precursor/Intermediate |
| Fungicides | Precursor/Intermediate |
Precursor for Fragrance and Dye Compounds
The aromatic nature and ester functionality of this compound make it a useful precursor in the synthesis of compounds for the fragrance and dye industries. Its pleasant, aromatic odor is a characteristic of its ester nature. cymitquimica.com Through further chemical modification, it can be converted into more complex molecules with specific olfactory properties for use in perfumes or with chromophoric systems required for dyes.
Potential as Biochemical Probes
Compounds with structures related to this compound have been identified as potentially useful as analytical tools or as probes in biological assays. google.com While the application of this specific compound as a biochemical probe is not extensively documented, its functional groups offer sites for modification, such as the attachment of reporter groups (e.g., fluorescent tags or biotin). Such modified molecules could potentially be used to study enzyme-catalyzed reactions or metabolic pathways involving ester hydrolysis and oxidation.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-methyl-3-oxo-3-phenylpropanoate, and how are yields optimized?
The compound is commonly synthesized via iridium-catalyzed asymmetric allylic alkylation or C-acylation/deacetylation. A typical procedure involves reacting precursors like cinnamyl carbonate with β-ketoesters using catalysts such as iridacycle complexes (e.g., ligand L3) in tetrahydrofuran (THF) with NaH, achieving >95% conversion and 99% enantiomeric excess . Alternatively, C-acylation/deacetylation yields 54% product after purification via flash column chromatography (eluent: 8:1 hexane/EtOAc), with NMR data confirming purity (δ 1.17–7.98 ppm for H NMR) . Optimizing reaction parameters (temperature, catalyst loading) and purification methods (e.g., F-SPE for fluorinated derivatives) enhances yields .
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. Key H NMR signals include the ethyl ester quartet (δ 4.15–4.38 ppm) and aromatic protons (δ 7.45–7.98 ppm). C NMR confirms carbonyl groups (δ 170–196 ppm) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., C=O stretch at ~1700 cm). Purity is assessed via chromatographic methods (TLC, HPLC) .
Q. How is the stability of this compound managed during storage?
The compound is stable under inert atmospheres (N/Ar) at low temperatures (–20°C). Decomposition risks arise from prolonged exposure to moisture or light. Use amber vials and desiccants for long-term storage .
Advanced Research Questions
Q. What strategies improve enantioselective synthesis of this compound derivatives?
Chiral phosphoramidite ligands (e.g., L3) in iridium-catalyzed reactions achieve high enantioselectivity (95:5 regioselectivity, 13:1 dr). Solvent choice (THF vs. DCM) and base (NaH vs. KCO) critically influence stereochemical outcomes. Computational modeling of transition states aids ligand design to optimize steric and electronic effects .
Q. Why does fluorination of this compound require harsh conditions, and how is this mitigated?
The compound's low enol content (<1% in CDCl) slows electrophilic fluorination. Using hypervalent iodine reagents (e.g., fluoroiodane) at elevated temperatures (60°C, 7 days) or fluorous quinine ester promoters (e.g., C-1) with Selectfluor enhances reactivity, yielding monofluorinated products (55–92%) . Pre-enolization with Lewis acids (e.g., BF) or microwave-assisted heating may further accelerate kinetics.
Q. How do computational methods aid in studying this compound’s reactivity?
Q. How should researchers resolve contradictions in fluorination yields reported across studies?
Discrepancies arise from varying enol content, reagent stoichiometry, and reaction times. Systematic screening of conditions (e.g., solvent polarity, temperature gradients) and real-time monitoring (in-situ IR/NMR) clarify optimal protocols. For example, reports 92% yield using F-SPE purification, while notes 55% yield without solvent; adjusting equivalents of fluorinating agents (3 eq. fluoroiodane) improves conversions .
Methodological Considerations
- Purification: Column chromatography (hexane/EtOAc gradients) or F-SPE ensures high purity, especially for enantiomerically enriched samples .
- Safety: Use PPE (nitrile gloves, respirators) and work in fume hoods due to potential irritancy .
- Data Validation: Cross-reference NMR/HRMS with literature (e.g., δ 195.8 ppm for ketone carbonyl ) and replicate key reactions to confirm reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
